molecular formula C13H17NO2 B098154 Ritalinic acid CAS No. 19395-41-6

Ritalinic acid

Cat. No. B098154
CAS RN: 19395-41-6
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-UHFFFAOYSA-N
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Description

Ritalinic acid (RA) is a major metabolite of methylphenidate, a drug commonly used to treat attention-deficit hyperactivity disorder (ADHD). RA has been studied for its effects on human physiology, including sperm motility and vitality, and its environmental impact due to its presence in wastewater and surface water .

Synthesis Analysis

The synthesis of RA is not directly described in the provided papers. However, it is known to be a metabolite of methylphenidate, which is metabolized in the human liver and excreted as RA . The synthesis of related compounds, such as RITA and its analogs, has been described through the cyclocondensation of certain diynes with water or sodium sulfide nonahydrate .

Molecular Structure Analysis

The molecular structure of RA is not explicitly detailed in the provided papers. However, RA is structurally related to methylphenidate, and its detection and quantification often involve converting it back to methylphenidate or its derivatives for analytical purposes .

Chemical Reactions Analysis

RA can undergo biotransformation by various microbial strains, which can use it as a sole carbon and nitrogen source, indicating that RA can be biodegraded in the environment . Additionally, the biotransformation of RA by laccase in the presence of the mediator TEMPO has been studied, leading to the formation of N-methyl derivatives and other transformation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of RA are not directly discussed in the provided papers. However, the stability of RA in the aquatic environment has been noted, with low removal rates in sewage treatment plants and detectable concentrations in wastewater effluents, rivers, and bank filtrate . Analytical methods for the detection of RA involve solid-phase extraction, methylation, and gas chromatography with various detectors, indicating its chemical reactivity and suitability for such analyses .

Relevant Case Studies

RA has been shown to stimulate human sperm motility and maintain vitality in vitro, suggesting potential applications in improving sperm quality in asthenozoospermic specimens . The environmental fate of RA has been studied, with its occurrence in the aquatic system and the ability of bacterial isolates to degrade it, highlighting the need to understand its environmental impact . Analytical methods have been developed to detect RA in biological samples, including urine, plasma, and oral fluid, for both clinical and forensic investigations .

Scientific Research Applications

Biotransformation Studies

Ritalinic acid, a metabolite of methylphenidate, has been studied for its biotransformation properties. A study conducted by Kobakhidze et al. (2017) investigated the biotransformation of ritalinic acid using free and immobilized enzymes, revealing that effective transformation occurred in the presence of specific mediators. This research provides insights into the degradation and environmental impact of ritalinic acid (Kobakhidze et al., 2017).

Environmental Impact and Degradation

Studies by Woźniak-Karczewska et al. (2017) and Letzel et al. (2010) explored the environmental fate of ritalinic acid. They found that various microbial strains can biodegrade ritalinic acid and use it as a carbon and nitrogen source, highlighting its presence in sewage and surface waters and its potential impact on wildlife (Woźniak-Karczewska et al., 2017); (Letzel et al., 2010).

Ecotoxicological Studies

McCallum et al. (2019) researched the stability and uptake of ritalinic acid in aquatic organisms. They observed that ritalinic acid degraded faster at higher temperatures and was not taken up in tissues despite its presence in the water, providing data for future risk assessments regarding its ecological impact (McCallum et al., 2019).

Pharmacological Research

A study by Harlev et al. (2019) revealed that ritalinic acid stimulates human sperm motility and maintains vitality in vitro, suggesting its potential application in improving sperm quality in asthenozoospermic specimens (Harlev et al., 2019).

Analytical Method Development

Research has been conducted on developing analytical methods for detecting and quantifying ritalinic acid. Vu-duc and Vernay (1992) developed a safer methylation procedure for gas chromatographic analysis of ritalinic acid in urine, improving the detection and quantification processes (Vu-duc & Vernay, 1992).

Safety And Hazards

Ritalinic acid is classified as an eye irritant (Category 2A), and it can cause serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .

Future Directions

Ritalinic acid is used as an intermediate in the synthesis of methylphenidate and its analogues, such as ethylphenidate and isopropylphenidate . As research continues, there may be new uses and applications for Ritalinic acid in the future.

properties

IUPAC Name

2-phenyl-2-piperidin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864888
Record name Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ritalinic acid

CAS RN

19395-41-6
Record name 2-Piperidineacetic acid, α-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19395-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritalinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-phenylpiperidine-2-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ritalinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,650
Citations
M Letzel, K Weiss, W Schüssler, M Sengl - Chemosphere, 2010 - Elsevier
… To investigate the occurrence and fate of ritalinic acid – the … method for the quantification of ritalinic acid in wastewater, surface … Furthermore, the removal of ritalinic acid was studied in a …
Number of citations: 49 www.sciencedirect.com
SJ Soldin, BM Hill, YP Cahn, JM Swanson… - Clinical …, 1979 - academic.oup.com
… measuring ritalinic acid in 300 itL of serum. The procedure includes adsorption of ritalinic acid and … Ritalinic acid and internal standard are detected by their absorbance at 192 nm and …
Number of citations: 18 academic.oup.com
E Marchei, M Farre, R Pardo, O Garcia-Algar… - Clinical …, 2010 - academic.oup.com
Background: We studied the excretion profile of methylphenidate (MPH) and its metabolite ritalinic acid (RA) in oral fluid and plasma, the oral fluid-to-plasma (OF/P) drug ratio, and the …
Number of citations: 37 academic.oup.com
MM Schweri, P Skolnick, MF Rafferty… - Journal of …, 1985 - Wiley Online Library
… observed between the potencies of a series of ritalinic acid esters in inhibiting [)H]… ritalinic acid esters such as methylphenidate. Key Words: [)H]Threo( 2 )-methylphenidate-Ritalinic acid-…
Number of citations: 175 onlinelibrary.wiley.com
K Michaela, FK Gerold, WT Stefan - Arzneimittelforschung, 2010 - thieme-connect.com
… It was found that methylphenidate is hydrolyzed to ritalinic acid by the same esterase that de … not markedly affected by ethanol, but ritalinic acid concentrations were lower, especially if …
Number of citations: 33 www.thieme-connect.com
YPM Chan, JM Swanson, SS Soldin, JJ Thiessen… - …, 1983 - publications.aap.org
Methylphenidate HCl (Ritalin) is often prescribed for the treatment of hyperactivity and is usually administered orally 30 minutes to 1 hour before meals, based on an assumption that …
Number of citations: 143 publications.aap.org
E Marchei, M Farrè, M Pellegrini, S Rossi… - … of pharmaceutical and …, 2009 - Elsevier
… procedure based on liquid chromatography–electrospray ionization mass spectrometry is described for determination of methylphenidate (MPH) and its principal metabolite ritalinic acid …
Number of citations: 43 www.sciencedirect.com
S Feng, E Strickland, J Enders, M Roslawski… - Practical Laboratory …, 2021 - Elsevier
… The objective of this work was to study the results of urine drug testing for ritalinic acid (RA), the major urinary metabolite of methylphenidate (MP) (eg, Ritalin®). The impact of age from …
Number of citations: 1 www.sciencedirect.com
M Woźniak-Karczewska, M Čvančarová… - New biotechnology, 2018 - Elsevier
… liver and excreted as ritalinic acid. Here, we showed for the first time that ritalinic acid can be … Our research provides the first insight into the metabolism of ritalinic acid and suggests that …
Number of citations: 12 www.sciencedirect.com
SM Paterson, GA Moore, CM Florkowski… - … of Chromatography B, 2012 - Elsevier
… Monitoring of the parent drug and its major metabolite ritalinic acid (RA) in urine is … After urine was diluted with water, methylphenidate, the major metabolite ritalinic acid, and d 6 -…
Number of citations: 24 www.sciencedirect.com

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